

Bonducellpin C: A Spectroscopic Data Comparison Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bonducellpin C**

Cat. No.: **B1150779**

[Get Quote](#)

Bonducellpin C, a cassane-type furanoditerpene isolated from the plant *Caesalpinia bonduc*, has been a subject of interest in natural product chemistry. For researchers engaged in the isolation, synthesis, or biological evaluation of this compound, accurate and readily comparable spectroscopic data is paramount. This guide provides a comprehensive comparison of the reported ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Bonducellpin C**, along with the experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **Bonducellpin C** as reported in the seminal literature by Peter, S. R., et al. in the *Journal of Natural Products* (1997). This data serves as the primary reference for the structural elucidation of this natural product.

Table 1: ^1H NMR Spectroscopic Data for **Bonducellpin C** (500 MHz, CDCl_3)

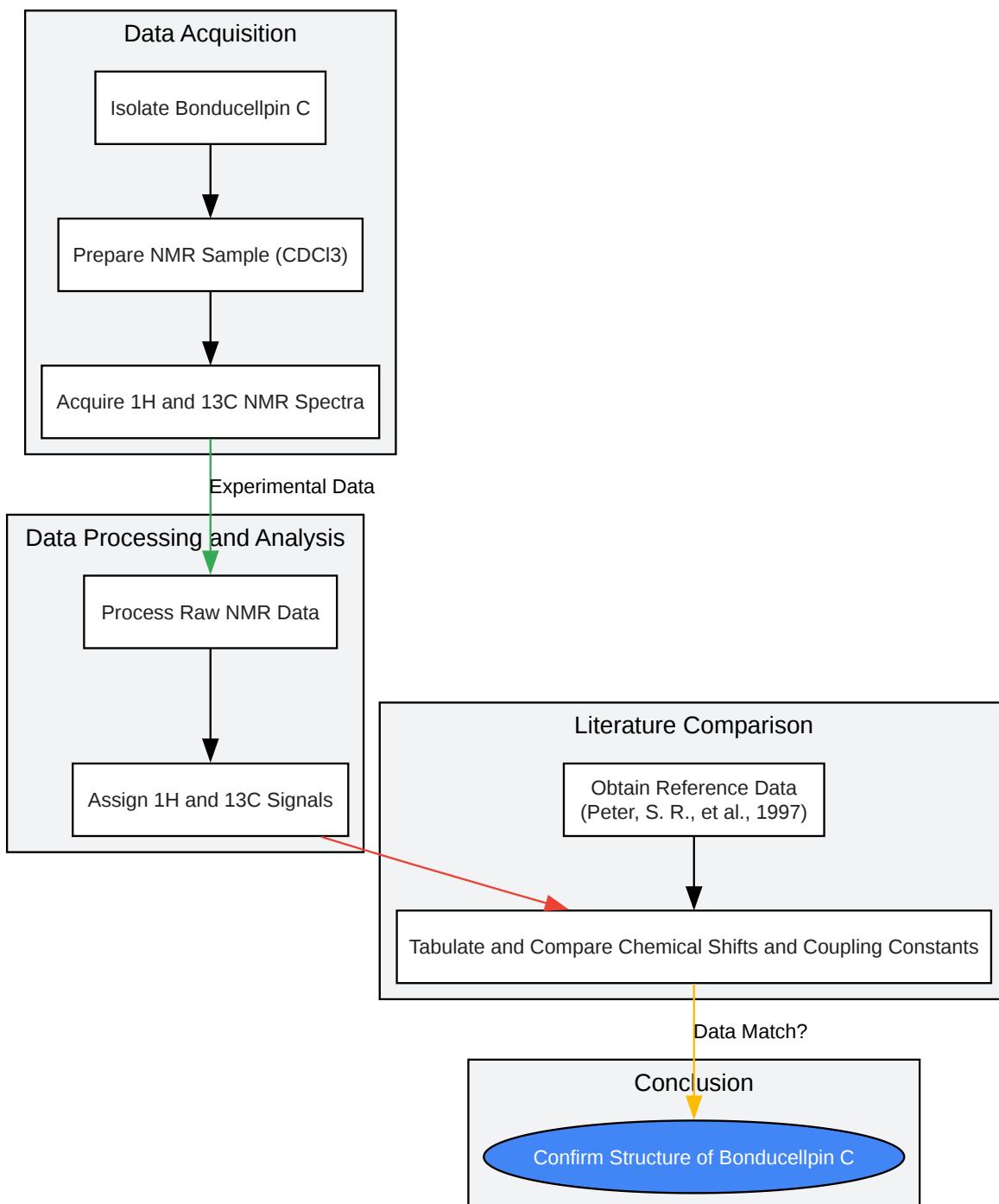
Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.25	m	
1 β	2.11	m	
2 α	1.65	m	
2 β	1.85	m	
3 α	1.18	m	
3 β	1.45	m	
5	1.78	dd	11.5, 2.0
6 α	2.25	dd	13.0, 3.0
6 β	2.35	dd	13.0, 1.5
7	5.40	t	3.0
11	7.18	t	1.7
12	6.25	dd	1.7, 0.8
14	4.88	s	
15	7.35	t	1.7
17	1.05	s	
18	1.22	s	
19	0.95	s	
20	0.90	d	6.5
7-OAc	2.15	s	
14-COOCH ₃	3.75	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Bonducellpin C** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	38.9
2	19.1
3	41.8
4	33.5
5	50.1
6	31.5
7	78.5
8	125.1
9	155.8
10	37.5
11	139.1
12	111.2
13	143.1
14	70.8
15	107.9
16	149.5
17	21.8
18	29.7
19	19.4
20	16.5
7-OAc (C=O)	170.5
7-OAc (CH ₃)	21.3
14-COOCH ₃ (C=O)	171.0

14-COOCH ₃ (OCH ₃)	51.5
---	------

Experimental Protocols


The spectroscopic data presented above were obtained using the following experimental procedures as described in the original literature:

NMR Spectroscopy:

- Instrumentation: A Bruker AM-500 spectrometer was used to record the NMR spectra.
- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.
- Internal Standard: Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).
- ¹H NMR: Spectra were acquired at 500 MHz.
- ¹³C NMR: Spectra were acquired at 125 MHz.
- 2D NMR: The assignments of proton and carbon signals were confirmed by various 2D NMR experiments, including COSY, HMQC, and HMBC.

Comparison Workflow

The following diagram illustrates the general workflow for comparing the spectroscopic data of an isolated compound, such as **Bonducellpin C**, with literature values.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Data Comparison

- To cite this document: BenchChem. [Bonducellpin C: A Spectroscopic Data Comparison Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150779#bonducellpin-c-spectroscopic-data-comparison-with-literature\]](https://www.benchchem.com/product/b1150779#bonducellpin-c-spectroscopic-data-comparison-with-literature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com